molecular formula C20H18N4O4S B2548796 3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442557-69-9

3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2548796
CAS No.: 442557-69-9
M. Wt: 410.45
InChI Key: GVXPESKHHVTDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienopyridine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thienoquinoline backbone with various functional groups that contribute to its biological activity. The molecular formula is C19H22N4O3SC_{19}H_{22}N_4O_3S with a molecular weight of approximately 382.47 g/mol. Its structure is crucial for its interaction with biological targets.

Research indicates that the compound exhibits multiple mechanisms of action:

  • Wnt Pathway Inhibition : It has been shown to inhibit the Wnt signaling pathway by stabilizing the Axin protein complex. This inhibition is critical in various cellular processes including differentiation and proliferation .
  • Neurite Outgrowth : The compound has demonstrated the ability to induce neurite outgrowth in PC12 cells, suggesting potential applications in neuroregenerative therapies. This effect appears to occur independently of the TrkA receptor, indicating a unique mechanism for promoting neural differentiation .
  • Antimicrobial Activity : Similar derivatives within the thienopyridine class have exhibited antibacterial and anticancer properties. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives suggest a promising potential in this area .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Activity TypeExperimental ModelObserved EffectReference
Wnt InhibitionHuman embryonic stem cellsStabilization of Axin; cardiogenesis
Neurite OutgrowthPC12 cellsInduction of differentiation
Antibacterial ActivityVarious bacterial strainsPotential inhibition (analogous compounds)

Case Studies

  • Cardiomyogenesis Induction : A study involving derivatives similar to the compound showed that it could enhance cardiomyogenesis by inhibiting Wnt signaling pathways. The optimal analogs were able to induce cardiogenesis significantly more effectively than previous compounds at lower concentrations .
  • Neural Differentiation : A fluorescent derivative of a similar structure was tested in rat PC12 cells and resulted in significant neuritogenic activity, suggesting that modifications to the thienopyridine structure could enhance neurogenic effects while also serving as a bioimaging tool .

Properties

IUPAC Name

3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-20(2)8-13-10(15(25)9-20)7-11-16(21)17(29-19(11)23-13)18(26)22-12-5-3-4-6-14(12)24(27)28/h3-7H,8-9,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXPESKHHVTDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4[N+](=O)[O-])N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.